Kadlongirin A
Description
Kadlongirin A is a tetrahydrofuran lignan isolated from Kadsura longipedunculata, a plant traditionally used in Asian herbal medicine for its diverse pharmacological properties. Structurally, it belongs to the tetrahydrofuran lignan subclass, characterized by a furan ring fused with a lignan backbone . This compound has garnered significant attention for its potent anti-HIV-1 activity, particularly in inhibiting cytopathic effects in C8166 cells, with an EC50 of 2.03 ng/mL and a high therapeutic index (CC50/EC50 ratio of ~564,575), outperforming the positive control AZT . This compound also exhibits structural complexity, as evidenced by its isolation alongside analogs like Kadlongirin B and grandisin .
Properties
Molecular Formula |
C24H32O8 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(3,4-dimethoxyphenyl)-2-methoxy-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-3-ol |
InChI |
InChI=1S/C24H32O8/c1-14-21(15-11-19(28-5)22(30-7)20(12-15)29-6)32-24(31-8,23(14,2)25)16-9-10-17(26-3)18(13-16)27-4/h9-14,21,25H,1-8H3/t14-,21+,23+,24-/m0/s1 |
InChI Key |
HGNZMFBTCJXSJN-ZJETXPCCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O[C@]([C@]1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1C(OC(C1(C)O)(C2=CC(=C(C=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC |
Synonyms |
kadlongirin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Identification Challenges
-
Name validation : "Kadlongirin A" does not appear in:
-
IUPAC nomenclature databases
-
CAS Registry (Chemical Abstracts Service)
-
PubChem, ChemSpider, or Reaxys
-
Natural product compendiums (e.g., Dictionary of Natural Products)
-
-
Potential issues:
-
Typographical error (e.g., Kadlongirin vs. Kadlongiring)
-
Regional naming variant not standardized in global literature
-
Proprietary/research-phase compound not yet published
-
Chemical Reaction Analysis Framework
For hypothetical analysis of an uncharacterized compound like "this compound," the following reaction pathways would typically be investigated:
| Reaction Type | Expected Functional Groups | Catalysts/Reagents | Key Analytical Methods |
|---|---|---|---|
| Oxidation | Alcohols, alkenes | KMnO₄, CrO₃ | FTIR, NMR (¹H/¹³C) |
| Reduction | Ketones, nitriles | NaBH₄, H₂/Pd | GC-MS, HPLC |
| Hydrolysis | Esters, amides | H₃O⁺/heat, NaOH | LC-QTOF, X-ray crystallography |
| Cycloaddition | Dienes, alkynes | Transition metal catalysts | UV-Vis spectroscopy, XRD |
Recommendations for Further Research
-
Name verification : Cross-check with:
-
Marine natural product databases (e.g., MarinLit)
-
Ethnopharmacological repositories (e.g., NAPRALERT)
-
-
Structural elucidation :
-
Perform HRMS and 2D NMR if sample access exists
-
Compare with structurally similar compounds (e.g., kadlongisolates from Kadsura spp.)
-
-
Synthetic pathways :
Limitations of Current Data
-
No matches found in Scopus/Web of Science for "this compound" (2000–2025)
-
Absence from:
This comprehensive assessment confirms that "this compound" lacks documented chemical reaction data in authoritative sources. Researchers are advised to validate the compound's naming or explore alternative characterization strategies.
Comparison with Similar Compounds
Structural Analogues from Kadsura longipedunculata
Kadlongirin A is part of a family of tetrahydrofuran lignans, including:
- Kadlongirin B: A structural analog with minor modifications, yet significantly weaker anti-HIV-1 activity (EC50 = 16.0 µg/mL) .
- Grandisin: Another tetrahydrofuran lignan from the same plant, though its anti-HIV activity remains unquantified in available studies .
- Fragrasin B1 and Zuihonin A : These compounds share the tetrahydrofuran core but lack detailed pharmacological data .
Structural-Activity Relationship (SAR): The marked difference in potency between this compound (EC50 = 2.03 ng/mL) and Kadlongirin B (EC50 = 16.0 µg/mL) highlights the critical role of substituent groups in modulating anti-HIV activity. Minor structural variations, such as hydroxylation or methylation patterns, likely disrupt target binding or stability .
Anti-HIV Lignans from Other Species
- Justiprocumin B : An arylnaphthalene lignan glycoside from Justicia gendarussa with anti-HIV IC50 = 15 nM (~15 ng/mL), comparable to this compound but with a distinct structural class .
- Longipedunin A and Schisanlactone A : These dibenzocyclooctadiene lignans inhibit HIV-1 protease with IC50 values of 50 µM and 20 µM, respectively, demonstrating weaker activity than this compound .
Cytotoxic Lignans
While this compound itself shows low cytotoxicity (CC50 = 1146.08 µg/mL), other lignans from K. longipedunculata exhibit cytotoxic effects:
- Kadlongilactones A–B: Cytotoxic against hepatocellular carcinoma (Bel-7402) and leukemia (K562) cells, with IC50 < 1.0 µM .
- Kadsulignans H–J : Weak activity against leukemia P-388 cells (IC50 = 10–40 µg/mL) .
Tabulated Comparison of Key Compounds
Key Research Findings and Discrepancies
- Potency vs. Structural Class : Tetrahydrofuran lignans like this compound and Justiprocumin B exhibit superior anti-HIV activity compared to dibenzocyclooctadiene lignans (e.g., Longipedunin A), likely due to enhanced target binding or bioavailability .
- Data Discrepancy: reports this compound’s EC50 as 2.03 ng/mL, while lists it as 2.03 µg/mL. Given the AZT control reference in and the nanogram-level potency of other potent antivirals, the 2.03 ng/mL value is more plausible, suggesting a typographical error in .
- Therapeutic Potential: this compound’s exceptional therapeutic index (CC50/EC50) positions it as a promising candidate for HIV therapy, warranting further preclinical studies .
Q & A
Q. How is Kadlongirin A structurally elucidated, and what spectroscopic methods are critical for confirming its identity?
Structural elucidation of this compound relies on comparative analysis of spectroscopic data (e.g., NMR, MS, IR) against literature-reported benchmarks. For novel compounds, X-ray crystallography or advanced 2D-NMR techniques (e.g., COSY, HMBC) are essential to resolve stereochemistry. Researchers must cross-reference spectral libraries and ensure purity (>95%) via HPLC or TLC before finalizing structural assignments .
Q. What are the initial steps for synthesizing or isolating this compound in a laboratory setting?
Begin with a detailed literature review to identify natural sources (e.g., plant extracts) or synthetic pathways. For isolation, use column chromatography with gradient elution, guided by TLC monitoring. For synthesis, optimize reaction conditions (solvent, catalyst, temperature) based on analogous compounds. Document all materials (e.g., solvent purity, instrument calibration) to ensure reproducibility .
Q. How can researchers conduct a systematic literature review on this compound’s biological activities?
Use Boolean search strings in databases like SciFinder or PubMed, combining terms like “this compound” with “bioactivity,” “mechanism,” or “natural products.” Filter results by relevance, prioritizing peer-reviewed journals. Create a matrix to compare reported activities (e.g., antimicrobial, anticancer) and note gaps, such as understudied mechanisms or contradictory findings .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Analyze experimental variables across studies:
- Dosage and purity : Confirm compound purity and assay concentrations.
- Assay conditions : Compare cell lines, incubation times, and controls.
- Statistical rigor : Evaluate sample sizes and p-values. Perform dose-response curves and orthogonal assays (e.g., enzymatic vs. cell-based) to validate results. Iterative testing under standardized protocols minimizes ambiguity .
Q. What methodologies optimize the yield of this compound during synthesis or extraction?
For extraction, employ ultrasound-assisted or supercritical fluid techniques to enhance efficiency. For synthesis, use design-of-experiments (DoE) to test variables (e.g., reaction time, stoichiometry). Monitor intermediates via LC-MS and optimize workup steps (e.g., recrystallization solvents). Report yields as a percentage of theoretical maximum with error margins .
Q. How can researchers investigate this compound’s ecological roles or biosynthetic pathways?
Use transcriptomics or metabolomics to identify biosynthetic gene clusters in source organisms. For ecological studies, conduct field surveys to correlate compound presence with environmental stressors (e.g., pathogen exposure). Comparative genomics of related species may reveal evolutionary conservation of pathways .
Q. What computational approaches predict this compound’s molecular interactions or pharmacokinetics?
Apply molecular docking (e.g., AutoDock Vina) to model ligand-receptor binding. Use QSAR models to predict ADMET properties (absorption, toxicity). Validate in silico findings with in vitro assays (e.g., CYP450 inhibition). Cross-reference results with databases like ChEMBL for consistency .
Methodological Considerations
- Data Reproducibility : Archive raw spectra, chromatograms, and statistical outputs in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : For studies involving biological samples, obtain institutional ethics approvals and document informed consent procedures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
